molecular formula C8H13N3O2 B13699562 N,N-Dimethyl-histidine

N,N-Dimethyl-histidine

Cat. No.: B13699562
M. Wt: 183.21 g/mol
InChI Key: IMOBSLOLPCWZKQ-UHFFFAOYSA-N
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Description

Historical Context of Histidine Methylation Studies

The study of histidine methylation dates back several decades, with initial discoveries of methylated histidine residues in proteins like actin and myosin around the 1960s. nih.govresearchgate.net This post-translational modification, however, received significantly less attention compared to the methylation of other amino acids such as lysine (B10760008) and arginine. nih.gov For many years, the biological functions of histidine methylation remained largely unknown. nih.gov

The discovery of enzymes responsible for histidine methylation in humans, such as SETD3 and METTL9, has recently brought renewed interest to this field. nih.govresearchgate.net These discoveries have paved the way for a deeper understanding of the extent and functional significance of histidine methylation in various cellular processes. researchgate.net Histidine can be methylated at two positions on its imidazole (B134444) ring, N1 and N3, which alters its biochemical properties. nih.gov The recent identification of hundreds of methylated histidine sites in mammalian proteins suggests that this modification is more widespread than previously thought. researchgate.net

Overview of N,N-Dimethyl-histidine as a Fundamental Research Compound

This compound serves as a crucial tool in various areas of scientific investigation. It is a derivative of methylhistidine and is considered a fungal metabolite. biosynth.com In biochemical research, it is employed to study protein interactions and enzyme activities, particularly within metabolic pathways involving histidine derivatives. chemimpex.com Its unique structure is also valuable for researchers developing new analytical methods and for the calibration of scientific instruments. lookchem.com

The compound's properties make it a useful building block in the synthesis of more complex molecules, including peptides and potential therapeutic agents. chemimpex.comcymitquimica.com For instance, it has been used in the synthesis of N,N-dimethylhistidine methyl ester, a compound of interest in drug design and metabolic studies due to its altered solubility and potential biological activity. cymitquimica.comchemimpex.com

Current Research Landscape and Academic Significance

The current research landscape for this compound is diverse, with applications spanning from basic biochemistry to pharmaceutical development. Researchers are actively investigating its role in modulating biological processes and its potential as a biomarker for certain conditions. chemimpex.com For example, studies have explored its use in mass spectrometry for analyzing complex biological samples to gain insights into metabolic disorders. chemimpex.com

In the field of proteomics, derivatives of this compound are being explored for use in isobaric tandem mass tags, which are reagents for quantitative proteomics. google.com This highlights the compound's growing importance in the development of advanced analytical techniques. Furthermore, its involvement in the biosynthesis of other significant molecules, such as hercynine (B1221785), underscores its relevance in metabolic pathway studies. rsc.orgrsc.org The academic significance of this compound is rooted in its utility as a versatile tool for probing fundamental biological questions and for its potential in applied scientific fields. chemimpex.comlookchem.com

Delimitation of Research Focus

This article will strictly focus on the chemical compound this compound within the context of biochemical and chemical research. The content will adhere to the outlined sections, covering its historical context, its role as a research compound, and its current academic significance. Information regarding dosage, administration, safety profiles, or adverse effects is explicitly excluded. The sources of information are limited to academic and scientific publications, with specific commercial websites being excluded.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C8H13N3O2 chemimpex.combiosynth.comlookchem.comnih.govnih.gov
Molecular Weight 183.21 g/mol chemimpex.combiosynth.comnih.govnih.gov
CAS Number 24940-57-6 chemimpex.combiosynth.comlookchem.com
Appearance White to off-white powder chemimpex.comlookchem.com
Purity ≥ 95% (NMR) chemimpex.com
Storage Temperature 2°C - 8°C chemimpex.combiosynth.com

Spectroscopic Data for N,N-Dimethyl-L-histidine

ParameterValue
Mass Spectrometry Type GC-MS (Experimental)
Instrument Leco Pegasus IV
Ionization Mode Positive
Top 5 Peaks (m/z) 138, 95, 174, 123, 96

Data sourced from PubChem CID 440274 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOBSLOLPCWZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of N,n Dimethyl Histidine

Stereoselective Synthesis of N,N-Dimethyl-L-histidine from L-Histidine

The direct conversion of L-histidine to N,N-Dimethyl-L-histidine while retaining the original stereochemistry at the alpha-carbon is a primary objective. The most common and effective method for this transformation is reductive amination.

Reductive amination, also known as reductive alkylation, is a highly efficient method for forming carbon-nitrogen bonds. masterorganicchemistry.com In the context of synthesizing N,N-Dimethyl-L-histidine, the protocol involves the reaction of the primary amino group of L-histidine with a source of methyl groups, typically formaldehyde (B43269), to form an intermediate imine (or iminium ion). This intermediate is then reduced in situ to the corresponding amine. youtube.com

Imine/Iminium Ion Formation: The primary amine of L-histidine nucleophilically attacks the carbonyl carbon of formaldehyde. Following dehydration, a Schiff base (imine) is formed. A second equivalent of formaldehyde reacts to form an iminium ion.

Reduction: A reducing agent present in the reaction mixture reduces the iminium ion to the tertiary amine, yielding N,N-Dimethyl-L-histidine.

This process allows for the controlled, successive addition of two methyl groups to the primary amine, leading directly to the desired N,N-dimethylated product. masterorganicchemistry.com

The efficiency and yield of the reductive amination process are highly dependent on the choice of reducing agent and reaction conditions. Several reducing agents have been utilized, each with specific advantages. A key challenge is to select a reductant that is mild enough not to reduce the starting aldehyde (formaldehyde) but potent enough to reduce the intermediate iminium ion. youtube.com

One-pot procedures are often preferred as they streamline the synthesis. youtube.com In a typical research setting, L-histidine is dissolved in a suitable solvent, such as methanol (B129727) or water, followed by the addition of formaldehyde. A carefully selected reducing agent is then introduced to complete the reaction. A simple and convenient procedure involves using sodium borohydride (B1222165) as the reducing agent in 2,2,2-trifluoroethanol, which proceeds without the need for a catalyst. organic-chemistry.org

Below is a comparison of common reducing agents used for this transformation:

Interactive Table: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Formula Key Characteristics
Sodium borohydride NaBH₄ A common, cost-effective reducing agent. Can reduce aldehydes, so reaction conditions must be controlled. masterorganicchemistry.comorganic-chemistry.org
Sodium cyanoborohydride NaBH₃CN Milder and more selective than NaBH₄. It readily reduces iminium ions but is slow to react with aldehydes and ketones at neutral pH, making it ideal for one-pot reductive aminations. masterorganicchemistry.comyoutube.com

Optimization of factors such as pH (typically slightly acidic to facilitate imine formation), temperature, and stoichiometry of reagents is crucial for achieving high yields, often exceeding 90%. youtube.com

Isotopically labeled compounds are invaluable tools in metabolic and mechanistic studies. The synthesis of labeled N,N-Dimethyl-histidine can be readily achieved by modifying the reductive amination protocol to include isotopically labeled reagents. This allows for the introduction of stable isotopes such as Deuterium (B1214612) (²H) or Carbon-13 (¹³C). rsc.org

The most direct approach is to use a labeled source of the methyl group. For instance:

¹³C-Labeling: Using [¹³C]formaldehyde as the carbonyl source in the reductive amination reaction will result in the synthesis of N,N-di([¹³C]methyl)-L-histidine. rsc.org

Deuterium Labeling: Using deuterated formaldehyde (paraformaldehyde-d₂) or a deuterated reducing agent like sodium borodeuteride (NaBD₄) can introduce deuterium into the methyl groups.

This synthetic strategy provides access to various isotopologues of this compound, which can then be used as tracers in mass spectrometry-based metabolic flux analysis or as probes in NMR spectroscopy studies. rsc.orgmdpi.com

Interactive Table: Reagents for Isotopic Labeling of this compound

Target Isotope Labeled Reagent Example Resulting Labeled Moiety
Carbon-13 [¹³C]Formaldehyde ¹³CH₃ groups

Synthesis and Characterization of this compound Esters and Other Analogues

Modification of the carboxylic acid group of this compound, primarily through esterification, is a common step to prepare it for further synthetic applications, such as peptide synthesis. Other derivatizations are employed to enhance its analytical detection.

In peptide synthesis, the carboxyl group of an amino acid is often activated to facilitate the formation of an amide (peptide) bond with the amino group of another amino acid. bachem.com A common strategy involves first converting the carboxylic acid to an ester, such as a methyl or ethyl ester. This protects the carboxyl group and can increase the solubility of the amino acid derivative in organic solvents used for coupling reactions. chemimpex.comsapphirebioscience.com

A standard method for the esterification of N,N-Dimethyl-L-histidine involves reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is frequently used for this purpose; it reacts with the alcohol to form HCl in situ, which catalyzes the esterification. nih.gov

Example Reaction: N,N-Dimethyl-L-histidine + CH₃OH --(SOCl₂)--> N,N-Dimethyl-L-histidine methyl ester

Alternatively, coupling agents used in peptide synthesis, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used in the presence of an alcohol and a catalyst like 4-(dimethylamino)pyridine (DMAP) to form the ester. acs.org The resulting this compound ester can then be used in solution-phase or solid-phase peptide synthesis. biosynth.com

For the accurate detection and quantification of this compound in complex biological matrices, derivatization is often employed to improve its analytical characteristics for techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). nih.gov The goal of derivatization is typically to:

Enhance Detectability: Introduce a chromophore or fluorophore for UV or fluorescence detection in HPLC.

Improve Chromatographic Behavior: Increase hydrophobicity for better retention and separation in reversed-phase chromatography. nih.gov

Increase Ionization Efficiency: Add a permanently charged group or a readily ionizable moiety to enhance the signal in mass spectrometry. nih.gov

Several reagents can be used to target the functional groups of this compound. Since the alpha-amino group is already a tertiary amine, derivatization often targets the carboxyl group or the imidazole (B134444) ring.

Interactive Table: Examples of Derivatization for Spectroscopic Analysis

Reagent Target Functional Group Analytical Technique Purpose
N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂) Carboxyl group (after activation) and imidazole nitrogen HPLC-UV Introduces a strong chromophore for UV detection and allows chiral separation. researchgate.net
4-hydroxy-3-methoxycinnamaldehyde (CA) Imidazole ring amines (if secondary) MALDI Imaging Mass Spectrometry Improves sensitivity and specificity of detection by forming a Schiff base. nih.gov

These derivatization strategies are essential for developing robust analytical methods for studying the role and concentration of this compound in various biological systems.

Application of this compound in Solid-Phase Peptide Synthesis (SPPS) and Peptide Modification

The incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the development of peptides with enhanced therapeutic properties. This compound, a derivative of histidine with methyl groups on both imidazole nitrogen atoms, presents unique characteristics for modulating peptide function. Its application in solid-phase peptide synthesis (SPPS) and subsequent modifications allows for the fine-tuning of a peptide's physicochemical and biological profile.

Incorporation into Synthetic Peptides for Functional Studies

The integration of this compound into a peptide sequence can be accomplished either by using a pre-synthesized building block or through post-synthetic modification on the solid support. While the use of N-methylated amino acid derivatives is a known strategy, the direct coupling of an Fmoc-N,N-Dimethyl-histidine-OH monomer presents challenges. For instance, the related monosubstituted derivative, Fmoc-N-Me-His(Trt)-OH, is known to have poor solubility in common SPPS solvents like DMF or NMP, which can complicate the coupling efficiency merckmillipore.com.

Given the synthetic difficulties, on-resin methylation is an alternative, though methods involving reductive amination are typically targeted at the N-terminal alpha-amine and are not designed for the imidazole ring of histidine nih.gov. Specific methodologies for the exhaustive methylation of the histidine side chain on a solid support are not commonly reported, indicating a significant synthetic challenge.

Despite these hurdles, the motivation for incorporating this compound stems from the known benefits of N-methylation on peptide function. The primary goals are to enhance pharmacokinetic properties and to probe structure-activity relationships. The permanent methylation of the imidazole ring neutralizes its ability to act as a proton donor or acceptor at physiological pH and prevents it from participating in metal ion coordination, which is a key function of natural histidine residues researchgate.net. This modification serves as a valuable tool for functional studies to determine the importance of the histidine side chain's charge state and coordination capacity for a peptide's biological activity.

The key functional consequences of incorporating this compound are extrapolated from the general effects of N-methylation on peptides. N-methylation of the peptide backbone is a widely used strategy to improve the metabolic stability of peptides by making the adjacent amide bond resistant to cleavage by proteases merckmillipore.com. This increased in vivo half-life is a critical attribute for peptide-based drug candidates. Furthermore, methylation can disrupt interchain hydrogen bonding, which often leads to increased solubility and reduced aggregation—a major challenge in the synthesis and formulation of many peptides merckmillipore.com.

Table 1: Anticipated Functional Impact of this compound Incorporation

PropertyEffect of N,N-DimethylationRationale
Proteolytic Stability IncreasedSteric hindrance at the imidazole side chain can interfere with protease recognition and binding, supplementing the stability often conferred by backbone N-methylation merckmillipore.com.
Receptor Binding AlteredThe charge and hydrogen-bonding capacity of the histidine side chain are eliminated, which can significantly alter or abolish binding affinity if these features are critical for interaction researchgate.net.
Metal Ion Coordination AbolishedBoth imidazole nitrogens are blocked by methyl groups, preventing the chelation of metal ions like Zn²⁺ or Cu²⁺, a key role of histidine in many proteins and peptides researchgate.netmdpi.com.
Solubility Potentially IncreasedThe disruption of potential hydrogen bonding networks involving the imidazole ring can lead to reduced aggregation and improved solubility in aqueous solutions merckmillipore.com.
Membrane Permeability Potentially IncreasedThe permanent positive charge and altered solvation properties may influence passive diffusion across cell membranes.

Chemo-Enzymatic Approaches to Peptide Conjugates

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. This hybrid approach is particularly useful for creating complex peptide conjugates, such as peptide-drug conjugates or PEGylated peptides, where precise control over the modification site is essential nih.gov.

Enzymatic ligation methods are powerful tools for joining peptide fragments or attaching other molecules to peptides. Enzymes like sortase A, butelase 1, and peptiligases recognize specific short peptide sequences and catalyze the formation of a new peptide bond nih.govnih.gov. The presence of an this compound residue within one of the peptide substrates is generally expected to be compatible with these enzymes, provided the modified residue is not located within the enzyme's core recognition motif. Because these enzymes act on the peptide backbone (N-terminus or C-terminus), modifications to amino acid side chains are often well-tolerated nih.gov.

However, the N,N-dimethylation of histidine has significant implications for ligation strategies that directly involve the histidine side chain. Certain chemical ligation techniques utilize the nucleophilic character of the unprotected imidazole ring to catalyze N-to-N acyl shifts, thereby forming a native peptide bond at the ligation site researchgate.netnih.gov. In such cases, this compound cannot participate as its nucleophilicity is quenched by the methyl groups. This effectively makes the dimethylated side chain inert to these specific reaction pathways. Consequently, N,N-dimethylation could be strategically employed as a permanent protecting group for the imidazole side chain to prevent its reactivity in ligation schemes where only other specific residues are intended to react.

Table 2: Compatibility of this compound with Peptide Ligation Methods

Ligation MethodGeneral MechanismCompatibility with this compound
Sortase A Ligation Recognizes a C-terminal LPXTG motif and ligates it to an N-terminal glycine (B1666218) or other nucleophile nih.gov.Compatible . The enzyme acts on the peptide backbone, and side-chain modifications outside the recognition site are generally tolerated.
Butelase 1 Ligation Recognizes a C-terminal NHV or D/EHV motif and acts as a peptide ligase nih.gov.Compatible . Similar to Sortase A, the mechanism is focused on the peptide backbone termini.
Histidine-Promoted Ligation Utilizes the nucleophilic imidazole side chain of a C-terminal histidine to facilitate peptide bond formation via an acyl-imidazole intermediate researchgate.netnih.gov.Incompatible . The N,N-dimethylated imidazole is not nucleophilic and cannot participate in the required catalytic mechanism.
KAHA Ligation A chemical ligation method that relies on the reaction between a C-terminal α-ketoacid and an N-terminal hydroxylamine (B1172632) nih.gov.Compatible . This chemical method is orthogonal to the functionalities of most amino acid side chains, including the inert N,N-dimethylated imidazole.

Biosynthetic Pathways and Metabolic Interconnections of N,n Dimethyl Histidine

Enzymatic Methylation of Histidine to N,N-Dimethyl-histidine

The biosynthesis of this compound is a critical step in the metabolic pathway of certain specialized biomolecules. This conversion is achieved through the enzymatic methylation of the α-amino group of L-histidine.

Identification and Characterization of Histidine Methyltransferases (HMTs) Involved

The enzymes responsible for the Nα-methylation of free L-histidine are distinct from the protein histidine methyltransferases (PHMTs) that modify histidine residues within polypeptide chains. The key enzymes in the biosynthesis of this compound are histidine α-N-methyltransferases, which sequentially add methyl groups to the primary amino group of histidine.

In fungi and bacteria, these enzymes are central to the ergothioneine (B1671048) biosynthetic pathway.

Fungal Egt1: In fungi like Neurospora crassa, a single multifunctional enzyme, Egt1, catalyzes the triple methylation of the α-amino group of histidine to produce hercynine (B1221785). dtu.dk This process necessarily proceeds through N-monomethyl-histidine and this compound intermediates.

Bacterial EgtD: In bacteria such as Mycobacterium smegmatis, the enzyme EgtD, a radical S-adenosylmethionine (SAM) methyltransferase, is responsible for the exhaustive methylation of the α-amino group of L-histidine. dtu.dknih.gov

Cell-free extracts from the fungus Neurospora crassa have been shown to catalyze the methylation of L-histidine to form hercynine, with N,N-dimethyl-l-histidine identified as an intermediate in this transformation. nih.govasm.org

EnzymeOrganism (Example)FunctionPathway
Egt1 Neurospora crassaCatalyzes the triple Nα-methylation of histidine.Ergothioneine Biosynthesis
EgtD Mycobacterium smegmatisCatalyzes the triple Nα-methylation of histidine.Ergothioneine Biosynthesis

Role of S-Adenosylmethionine (SAM) as the Methyl Donor

S-Adenosylmethionine (SAM or AdoMet) is the universal methyl donor for the enzymatic methylation of histidine to this compound. asm.orgnih.govnih.gov In this biochemical reaction, the methyltransferase enzyme (e.g., EgtD or Egt1) facilitates the transfer of a methyl group from SAM to the α-amino group of histidine or its mono-methylated intermediate. dtu.dk For each methyl group added, one molecule of SAM is consumed and converted to S-adenosyl-L-homocysteine (SAH). nih.govnih.gov The synthesis of this compound from L-histidine requires two molecules of SAM. Studies using dialyzed cell-free extracts of N. crassa demonstrated that the synthesis of hercynine from histidine, N-methyl-histidine, and this compound was completely dependent on the addition of SAM. asm.org

Mechanistic Insights into Methylation Specificity (e.g., Nα vs. Nτ/Nπ)

The specificity of histidine methylation is dictated by the unique architecture of the enzyme's active site. There is a clear distinction between enzymes that methylate the α-amino group (Nα) of free histidine and those that methylate the imidazole (B134444) ring nitrogens (Nτ/Nπ, also known as N3/N1) of histidine residues within proteins. nih.govresearchgate.net

Nα-Methylation: Enzymes like EgtD and Egt1 are specific for the Nα position of the free amino acid L-histidine. dtu.dknih.gov Their active sites are structured to bind L-histidine in an orientation that presents the α-amino group to the SAM cofactor for sequential methyl transfer, while sterically hindering or failing to activate the imidazole ring nitrogens for methylation.

Nτ/Nπ-Methylation: In contrast, protein histidine methyltransferases such as SETD3 and METTL9 act on histidine residues that are part of a protein chain. nih.govnih.govelifesciences.org SETD3 specifically methylates the Nτ (N3) position of His73 in β-actin. elifesciences.orgnih.gov METTL9 catalyzes Nπ (N1) methylation of histidine within specific "His-x-His" motifs. nih.govresearchgate.net The substrate recognition mechanisms for these enzymes involve binding to a larger peptide sequence, with the active site geometry specifically positioning the imidazole ring for methylation.

The chemical environment of the active site, including key amino acid residues, ensures that the target nitrogen is deprotonated and oriented for nucleophilic attack on the methyl group of SAM, thereby conferring strict positional specificity. nih.govresearchgate.net

This compound as a Key Intermediate in Biomolecule Biosynthesis

This compound is not typically an end product but serves as a crucial intermediate in the synthesis of more complex, biologically significant molecules.

Precursor Role in Hercynine (Nα,Nα,Nα-trimethyl-L-histidine) Biosynthesis

This compound is the direct precursor to hercynine, a histidine betaine. The biosynthesis proceeds via sequential methylation of the α-amino group of L-histidine. nih.gov

Pathway: L-Histidine → N-Methyl-L-histidine → N,N-Dimethyl-L-histidine → Hercynine (Nα,Nα,Nα-trimethyl-L-histidine)

In this pathway, a histidine α-N-methyltransferase catalyzes the final methylation step, transferring a third methyl group from SAM to this compound to yield hercynine. nih.govasm.org Research on Neurospora crassa has confirmed that its cell extracts can effectively convert N,N-dimethyl-l-histidine into hercynine. nih.govasm.org

Involvement in Ergothioneine Biosynthesis and Related Thio/Selenoimidazole Metabolism

This compound is a vital, albeit transient, intermediate in the biosynthesis of ergothioneine, a potent antioxidant thiol derived from histidine. nih.gov The pathway begins with the formation of hercynine, for which this compound is the penultimate precursor. dtu.dknih.gov

Once hercynine is formed, the pathways in fungi and bacteria diverge slightly, but both utilize hercynine as the substrate for the subsequent introduction of a sulfur atom. dtu.dknih.gov

Simplified Ergothioneine Biosynthetic Pathway:

StepPrecursorIntermediate/ProductKey Enzyme(s)
1L-HistidineN-Methyl-L-histidineEgtD / Egt1
2N-Methyl-L-histidineN,N-Dimethyl-L-histidine EgtD / Egt1
3N,N-Dimethyl-L-histidine HercynineEgtD / Egt1
4Hercynine + CysteineHercynylcysteine sulfoxideEgtB & EgtC (Bacteria) / Egt1 (Fungi)
5Hercynylcysteine sulfoxideErgothioneineEgtE (Bacteria) / Egt2 (Fungi)

As shown in the table, the conversion of L-histidine to hercynine involves this compound as an essential intermediate. Therefore, the entire process of ergothioneine synthesis is dependent on the initial formation of this compound. nih.gov

This compound as a Fungal Metabolite: Origin and Significance

This compound is a well-established metabolite within the fungal kingdom, where its primary and most significant role is as a crucial intermediate in the biosynthetic pathway of ergothioneine. biosynth.com Ergothioneine is a potent antioxidant that fungi produce to protect themselves from oxidative stress.

The biosynthesis of this compound in fungi begins with the amino acid L-histidine. The process involves a stepwise methylation of the α-amino group of histidine, catalyzed by specific methyltransferases. The enzyme responsible for the final methylation step, converting N,α-dimethyl-L-histidine to this compound, and subsequently to N,N,N-trimethyl-L-histidine (hercynine), is known as dimethylhistidine N-methyltransferase (EC 2.1.1.44). wikipedia.org This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

The ergothioneine biosynthetic pathway has been particularly studied in the fungus Neurospora crassa. In this organism, the enzymatic machinery efficiently converts histidine to hercynine, with this compound being a key intermediate that is further methylated. Hercynine is then converted to ergothioneine through a series of reactions involving the addition of a sulfur atom.

The significance of this compound in fungi is therefore intrinsically linked to the importance of ergothioneine. Ergothioneine plays a vital role in protecting fungal cells from damage caused by reactive oxygen species, which are generated during normal metabolic processes and in response to environmental stressors. Beyond its role in ergothioneine synthesis, the broader significance of this compound in fungal metabolism is not as well understood. It is possible that it may have other, as-yet-undiscovered physiological roles.

Recent research has also highlighted the importance of histidine biosynthesis in general for the virulence and metal homeostasis of pathogenic fungi like Aspergillus fumigatus. While not directly implicating this compound, these findings underscore the central role of histidine metabolic pathways in fungal biology and their potential as targets for antifungal therapies.

Table 2: Role of this compound in Fungal Ergothioneine Biosynthesis

StepSubstrateEnzymeProductSignificance in Fungi
1L-HistidineHistidine-α-N-methyltransferaseN,α-Dimethyl-L-histidineInitial methylation step
2N,α-Dimethyl-L-histidineDimethylhistidine N-methyltransferaseThis compound Intermediate in ergothioneine pathway
3This compound Dimethylhistidine N-methyltransferaseHercynine (N,N,N-trimethyl-L-histidine)Direct precursor to ergothioneine
4HercynineEgtB, EgtC, EgtE (in bacteria)ErgothioneinePotent antioxidant, protection from oxidative stress

Mechanistic Enzymology and Molecular Interactions of N,n Dimethyl Histidine

Role of N,N-Dimethyl-histidine in Enzyme Active Site Architecture and Catalysis

The unique structural features of this compound can be exploited to understand the architecture and catalytic mechanisms of enzyme active sites, particularly in metalloproteins.

Histidine residues are fundamental to the structure and function of many metalloproteins, where the imidazole (B134444) side chain serves as a ligand for transition metal ions. mdpi.com The coordination can occur through either the Nδ1 (π) or Nε2 (τ) nitrogen atom of the imidazole ring.

The study of ligand exchange dynamics provides valuable insights into the accessibility and reactivity of enzyme active sites. Modified amino acids, including derivatives of histidine, can be used as spectroscopic probes to monitor these processes.

While there is no direct evidence of this compound being used as a spectroscopic probe, its structural and electronic properties make it a potential candidate for such applications. The dimethylamino group could serve as a unique spectroscopic handle, for instance, in Nuclear Magnetic Resonance (NMR) studies, to probe the local environment of the active site.

Computational studies on Nδ-methyl histidine as an axial ligand in cytochrome c peroxidase have demonstrated that this modification, while having little effect on the ground-state electronic structure, can influence the reactivity and electron transfer properties of the enzyme. mdpi.comnih.govmanchester.ac.uk This highlights the principle that subtle modifications to a coordinating histidine can be used to probe and understand the catalytic mechanism. Similar approaches using this compound could potentially be developed to study ligand binding and exchange dynamics in various enzyme systems.

Exploration of Histidine Methylation as a Post-Translational Modification (PTM)

Post-translational modifications (PTMs) are covalent modifications of proteins after their synthesis, which dramatically increase the functional diversity of the proteome. wikipedia.orgthermofisher.com Methylation is a common PTM that can occur on the side chains of several amino acids, including histidine. nih.govnih.gov

Histidine methylation can occur on either the Nτ (tele) or Nπ (pros) nitrogen atom of the imidazole ring, leading to the formation of Nτ-methylhistidine or Nπ-methylhistidine, respectively. This modification has been identified in various proteins, including histones, where it is thought to play a role in epigenetic regulation.

It is important to distinguish this compound from the naturally occurring methylated histidines found in proteins. This compound refers to the dimethylation of the alpha-amino group of the amino acid backbone, whereas post-translational histidine methylation occurs on the imidazole ring. While this compound itself is not a direct result of a post-translational modification of a protein-incorporated histidine, the study of histidine methylation as a PTM provides a broader context for understanding the biological significance of methylated histidine derivatives. The enzymes responsible for protein histidine methylation are protein histidine methyltransferases (PHMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl donor. nih.gov

The existence of enzymatic machinery for histidine methylation underscores the biological importance of modifying the properties of histidine residues within proteins. While distinct from N,N-dimethylation of the free amino acid, this natural process highlights the cell's utilization of methylation to fine-tune protein structure and function.

Type of MethylationLocation of Methyl Group(s)Biological Context
This compound Alpha-amino group of the amino acidFree amino acid derivative
Nτ-methylhistidine Nτ (tele) nitrogen of the imidazole ringPost-translational modification of proteins (e.g., histones)
Nπ-methylhistidine Nπ (pros) nitrogen of the imidazole ringPost-translational modification of proteins

Impact on Protein Stability, Structure, and Dynamics

There is no available data from scientific studies that specifically examines the effect of this compound on the stability, structural conformation, or dynamic behavior of proteins.

Modulation of Protein-Protein Interactions and Cellular Signaling Pathways

Information regarding the role of this compound in modulating interactions between proteins or its involvement in any cellular signaling pathways is not available in the reviewed literature.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

High-Performance Liquid Chromatography (HPLC) Methodologies for Detection and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N,N-Dimethyl-histidine and related compounds. americanlaboratory.com Its versatility allows for the separation, identification, and quantification of this analyte in various matrices. The inherent chemical properties of this compound, such as its polarity and the presence of a tertiary amine and an imidazole (B134444) ring, dictate the selection of appropriate HPLC methods. chemimpex.com Generally, reversed-phase HPLC is a common approach, often requiring specific conditions to achieve adequate retention and peak shape due to the polar nature of the molecule. helixchrom.com

To overcome the challenges of detecting this compound, which lacks a strong native chromophore for UV-Vis detection, derivatization strategies are frequently employed. youtube.com These techniques involve reacting the analyte with a labeling agent to form a derivative with improved detection characteristics, such as enhanced fluorescence or UV absorbance. actascientific.com

Pre-column derivatization involves reacting the sample with the derivatizing agent before injection into the HPLC system. actascientific.com This approach offers the advantage of separating any excess reagent from the derivatized analyte during the chromatographic run. researchgate.net Common reagents for primary and secondary amines, which could be adapted for this compound, include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). researchgate.net However, it's important to note that OPA itself does not react with tertiary amines like this compound. Therefore, methods would need to be specifically developed or adapted for this compound.

Post-column derivatization (PCD) involves the reaction of the analyte with the derivatizing reagent after chromatographic separation and before detection. actascientific.com This method is advantageous as it avoids potential issues with multiple derivative products and is not affected by the presence of excess reagent at the detector. nih.gov For instance, a common PCD reagent for amino acids is ninhydrin, though its reactivity with this compound would need to be empirically determined. A more specific approach for histidine and its derivatives involves post-column derivatization with o-phthalaldehyde, which can be detected fluorimetrically. nih.gov

Derivatization StrategyDescriptionAdvantagesDisadvantagesCommon Reagents (for related compounds)
Pre-column Analyte is derivatized before injection into the HPLC column. actascientific.comExcess reagent can be separated from the analyte derivative. researchgate.netPotential for multiple derivative products and reagent interference.o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC). researchgate.net
Post-column Analyte is derivatized after separation on the HPLC column and before detection. actascientific.comAvoids issues with multiple derivative products and reagent interference at the detector. nih.govRequires additional hardware (pump, mixing tee, reaction coil).Ninhydrin, o-phthalaldehyde (OPA). nih.gov

The separation of this compound from its isomers (e.g., this compound) and other related histidine derivatives is crucial for accurate quantification and identification. researchgate.net Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for separating structurally similar amino acids and their derivatives. helixchrom.com

For instance, a mixed-mode column can retain and separate histidine and its derivatives based on a combination of hydrophobic and electrostatic interactions. sielc.com The mobile phase composition, including the organic modifier concentration, pH, and buffer type, plays a critical role in achieving the desired resolution. sielc.com The use of ion-pairing reagents in reversed-phase HPLC can also enhance the retention and separation of polar, ionizable compounds like this compound. researchgate.net

Chromatographic ModePrinciple of SeparationKey Parameters for OptimizationApplication to this compound
Reversed-Phase Partitioning based on hydrophobicity.Mobile phase composition (acetonitrile/water ratio), pH, temperature.Can be used with ion-pairing reagents to improve retention. researchgate.net
Mixed-Mode Combination of reversed-phase and ion-exchange interactions. helixchrom.compH, ionic strength of the mobile phase buffer. helixchrom.comEffective for separating closely related isomers and derivatives. sielc.com
HILIC Partitioning of polar analytes into a water-enriched layer on the stationary phase.High organic solvent content in the mobile phase.Suitable for highly polar compounds like amino acid derivatives. researchgate.net

Mass Spectrometry (MS) Techniques for Identification and Quantitative Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of this compound with high specificity and sensitivity. nih.gov

The coupling of HPLC with mass spectrometry (LC-MS) is a widely used technique for the analysis of this compound in complex biological samples such as plasma, urine, and cell extracts. oup.com The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection. americanlaboratory.com This approach combines the separation power of HPLC with the sensitivity and selectivity of MS. americanlaboratory.com

Stable isotope dilution analysis, where a known amount of an isotopically labeled internal standard (e.g., N,N-Dimethyl-d3-histidine) is added to the sample, is often employed for accurate quantification. oup.com This method corrects for variations in sample preparation and matrix effects.

A typical LC-MS/MS method for a related compound, Nτ-methylhistidine, involves protein precipitation from the sample, followed by chromatographic separation on a C18 column and detection using tandem mass spectrometry. oup.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition. researchgate.net

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, which aids in the confident identification of unknown compounds in metabolomics studies. e-century.us In the context of this compound, HRMS can be used for untargeted metabolomic profiling to identify and quantify this and other metabolites in biological samples. nih.gov This approach is valuable for discovering potential biomarkers and understanding metabolic pathways. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. acs.org For this compound, NMR can provide detailed information about its conformation, tautomeric state, and interactions with other molecules. nih.gov

Proton (¹H) and carbon-¹³ (¹³C) NMR are commonly used to characterize the chemical environment of the different atoms in the molecule. hmdb.ca The chemical shifts of the imidazole ring protons and carbons are particularly sensitive to the protonation state of the ring, which is influenced by the pH of the solution. acs.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign the signals in the spectrum and to study the connectivity between different atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of different protons, which is crucial for determining the conformation of the molecule. nih.gov

The study of histidine and its derivatives by NMR has shown that the side-chain conformation is influenced by factors such as solvent polarity and pH. nih.gov These studies provide a framework for understanding the conformational preferences of this compound.

NMR TechniqueInformation ObtainedRelevance to this compound
¹H NMR Chemical environment of protons. hmdb.caDetermination of protonation states and conformational changes. haverford.edu
¹³C NMR Chemical environment of carbon atoms. pnas.orgSensitive to tautomeric state and electronic structure. acs.org
2D NMR (COSY, HSQC) Correlation between nuclei, aiding in signal assignment.Complete assignment of proton and carbon signals.
NOESY Spatial proximity of protons. nih.govDetermination of the three-dimensional conformation in solution.

1H and 13C NMR for Structural Assignment of Synthesized Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including synthesized analogues of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

In ¹H NMR, the chemical shift (δ) of a proton is indicative of its electronic environment. For an this compound analogue, distinct signals would be expected for the protons on the imidazole ring, the α- and β-protons of the amino acid backbone, and the protons of the two N-methyl groups. The integration of these signals provides the ratio of protons in each unique environment, while the splitting patterns (multiplicity) reveal information about neighboring protons (spin-spin coupling).

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. mdpi.com Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is characteristic of its functional group and hybridization state. For instance, the chemical shifts of the imidazole ring carbons can confirm the substitution pattern and tautomeric state of the ring. illinois.edu Quantum chemical methods can be used to predict ¹³C NMR chemical shifts, and incorporating intermolecular interactions, such as hydrogen bonding, is often essential to accurately reproduce experimental data. illinois.edu

The structural assignment process typically involves a combination of 1D spectra and is often supplemented by two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), which identifies coupled protons, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for a this compound Analogue Note: This table is illustrative. Actual chemical shifts depend on the solvent, pH, and specific structure of the analogue.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-Methyl (CH₃)₂~2.8~45
α-CH~4.0~60
β-CH₂~3.2~30
Imidazole C2-H~8.0~135
Imidazole C4-H~7.1~118
Imidazole C5-~130
Carboxyl COOH-~175

Advanced NMR Techniques for Studying this compound in Protein Complexes

While basic NMR is sufficient for small molecules, studying the interaction of this compound with large protein complexes requires more advanced techniques. nih.gov These methods can pinpoint the binding interface, detect conformational changes, and provide structural restraints for modeling the complex. nih.govfrontiersin.org

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is a widely used method to identify the binding site of a ligand on a protein. beilstein-journals.org By recording a 2D ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein in the absence and presence of this compound, changes in the chemical shifts of specific amino acid residues can be monitored. beilstein-journals.org Residues experiencing significant chemical shift changes are likely located at or near the binding interface.

Nuclear Overhauser Effect (NOE): The NOE provides information about the spatial proximity of protons (typically < 6 Å). frontiersin.org Intermolecular NOEs, observed between protons on this compound and protons on the protein, are direct evidence of binding and provide crucial distance restraints for determining the precise orientation of the ligand within the protein's binding pocket. researchgate.net Isotope-edited and isotope-filtered experiments are often employed to selectively observe these weak intermolecular signals. frontiersin.org

Transverse Relaxation Optimized Spectroscopy (TROSY): For very large protein complexes (>25-30 kDa), TROSY-based experiments are essential. They enhance the signal-to-noise ratio and resolution of NMR signals, making it possible to study high-molecular-weight systems that would otherwise be intractable by conventional solution NMR. beilstein-journals.org

Saturation Transfer Difference (STD) NMR: This technique is particularly useful for identifying which parts of a ligand are in close contact with the protein. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred via spin diffusion to the bound ligand. By comparing this spectrum with a reference spectrum, the protons of the ligand closest to the protein surface can be identified, providing a clear footprint of the binding epitope.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology Research

To obtain high-resolution, three-dimensional structures of this compound in complex with its biological targets, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques. nih.gov These methods provide atomic-level detail of the interactions between the ligand and the protein, offering invaluable insights into the basis of molecular recognition.

X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined. researchgate.net This technique can yield structures at near-atomic resolution, revealing precise bond lengths, angles, and intermolecular contacts.

Cryo-EM has emerged as a revolutionary technique in structural biology, particularly for large, flexible, or heterogeneous complexes that are difficult to crystallize. americanpeptidesociety.orgnih.gov In cryo-EM, a solution of the complex is flash-frozen in a thin layer of vitreous ice, preserving the native conformations of the molecules. americanpeptidesociety.org The frozen sample is then imaged using a transmission electron microscope, and thousands of individual particle images are computationally combined to reconstruct a 3D model. osti.gov Recent technological advances have enabled cryo-EM to achieve resolutions that can resolve individual atoms. osti.govnoaa.gov

Elucidation of this compound Binding Modes in Enzyme-Ligand Complexes

The application of X-ray crystallography has been instrumental in understanding how this compound binds to enzymes. A key example is the study of the ergothioneine (B1671048) biosynthetic methyltransferase EgtD, an enzyme that catalyzes methyl transfer to histidine.

The crystal structure of EgtD in complex with N,N-dimethylhistidine was solved at a resolution of 1.9 Å. pdbj.org This high-resolution structure revealed the precise binding mode of N,N-dimethylhistidine within the enzyme's active site. The analysis showed a preorganized network of hydrophilic interactions that determines the substrate specificity. pdbj.org

Key interactions observed in the EgtD-N,N-dimethylhistidine complex include:

Hydrogen Bonding: The carboxylate group of N,N-dimethylhistidine forms specific hydrogen bonds with the side chains of surrounding amino acid residues in the active site.

Electrostatic Interactions: The positively charged dimethylamino group is stabilized by interactions with negatively charged or polar residues.

Stacking Interactions: The imidazole ring of N,N-dimethylhistidine can engage in π-stacking or other non-covalent interactions with aromatic residues like tyrosine or tryptophan in the binding pocket.

These detailed structural insights, made possible by high-resolution crystallography, explain the enzyme's specificity for its substrate and provide a foundation for understanding its catalytic mechanism. pdbj.org This knowledge is critical for efforts in enzyme engineering, such as altering substrate specificity, as demonstrated by mutations in EgtD that transformed it from a histidine-methyltransferase into a tryptophan-methyltransferase. pdbj.org

Table 2: Summary of Techniques for Characterizing this compound Complexes

TechniqueInformation ObtainedResolutionKey Application for this compound
¹H & ¹³C NMRChemical structure, connectivityAtomicStructural verification of synthesized analogues
Advanced Solution NMR (CSP, NOE, STD)Binding interface, ligand orientation, dynamicsResidue-levelMapping binding sites and conformation in solution
X-ray Crystallography3D atomic structure, precise interactionsAtomic (<3 Å)High-resolution structure of enzyme-ligand complexes pdbj.org
Cryo-Electron Microscopy3D structure of large/flexible complexesNear-atomicStructure determination of complexes resistant to crystallization americanpeptidesociety.org

Theoretical and Computational Chemistry Approaches to N,n Dimethyl Histidine

Density Functional Theory (DFT) Studies of N,N-Dimethyl-histidine and Its Reaction Intermediates

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the properties of molecules like this compound, providing a balance between accuracy and computational cost.

DFT studies are employed to understand the fundamental electronic properties of this compound. The methylation of the imidazole (B134444) nitrogen atoms significantly influences the electron distribution within the ring, which in turn affects its reactivity and interaction patterns. DFT calculations can precisely map the electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces. These calculations help predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

A key aspect of histidine chemistry is the tautomerism of its imidazole side chain. While N,N-dimethylation prevents proton migration between the nitrogen atoms, it fixes the ring in a specific electronic state that can be thoroughly characterized by DFT. researchgate.net For reaction intermediates involving this compound, DFT can be used to calculate the geometries and energies of transition states, providing mechanistic insights into reactions where it might act as a catalyst or ligand. nih.gov For instance, studies on Nδ-methyl histidine, a related compound, have utilized DFT to show that while methylation has a minor effect on the electronic configuration and structure of enzyme active sites like Compound I in peroxidases, it can impact electron transfer processes by altering the reduction potential. nih.gov

Global reactivity descriptors, often derived from DFT calculations, provide a quantitative measure of the molecule's chemical behavior.

Descriptor Formula Interpretation
Ionization Potential (IP) I = -EHOMOEnergy required to remove an electron.
Electron Affinity (EA) A = -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ) χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω) ω = χ2 / (2η)Propensity to accept electrons.

This interactive table outlines key reactivity parameters that can be calculated using DFT to predict the chemical behavior of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic excitation energies, which correspond to the absorption of light in UV-Visible spectroscopy. nih.gov By calculating the transition energies and oscillator strengths between different electronic states, TD-DFT can generate a theoretical absorption spectrum for this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure or to understand how the electronic environment affects its spectroscopic properties. tandfonline.com

Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. researchgate.net The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the this compound molecule, aiding in the interpretation of experimental spectra. nih.gov These computational predictions are invaluable for characterizing the molecule and its complexes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. youtube.com For this compound, MD is essential for understanding its flexibility, its interactions with its environment, and its role in biological systems.

MD simulations are a cornerstone of studying how ligands like this compound bind to proteins. mun.canih.gov Starting with a docked or crystallographic structure of the protein-ligand complex, MD simulations can explore the entire binding process, from the initial encounter to the final bound state. nih.gov These simulations reveal the specific atomic interactions—such as hydrogen bonds, salt bridges, and van der Waals forces—that stabilize the complex. nih.gov

By running simulations for microseconds or longer, researchers can observe the conformational changes in both the ligand and the protein that facilitate binding, a phenomenon known as "induced fit." bakerlab.org Advanced MD techniques can also be used to calculate the binding free energy, providing a quantitative measure of binding affinity that is crucial for drug design and understanding biological function. nih.gov

Simulation Parameter Typical Value/Choice Purpose
Force Field AMBER, CHARMM, GROMOSDefines the potential energy function for atoms and bonds.
Water Model TIP3P, SPC/E, TIP4P-EwExplicitly models the solvent environment. nih.gov
Ensemble NVT, NPTControls thermodynamic variables like temperature and pressure.
Simulation Time Nanoseconds to MicrosecondsDuration of the simulation to capture relevant motions.
Integration Timestep 1-4 fsThe time interval between successive calculations of forces.

This interactive table presents common parameters used in Molecular Dynamics simulations for studying systems like this compound in a biological context.

The behavior of this compound is highly dependent on its environment. MD simulations explicitly include solvent molecules (typically water), allowing for a detailed analysis of solvation shells and hydrogen bonding networks between the molecule and the solvent. acs.orgresearchgate.netrsc.org These simulations can quantify how solvent interactions influence the conformational preferences of the molecule.

The imidazole ring of histidine is sensitive to pH because its protonation state changes near physiological pH. nih.gov Although N,N-dimethylation alters the pKa, the positive charge of the imidazole ring remains pH-dependent. Constant pH molecular dynamics (CPHMD) is a specialized technique that allows the protonation states of residues to change dynamically during a simulation in response to the local electrostatic environment. nih.gov This method is critical for accurately modeling the behavior of this compound and its interactions in different cellular compartments or under varying physiological conditions, as protonation state directly affects its ability to form hydrogen bonds and electrostatic interactions. nih.gov

In Silico Design of this compound Analogues for Biochemical Probes and Enzyme Modulators

In silico (computational) methods are increasingly used to design novel molecules with specific biological functions. nih.gov this compound can serve as a scaffold for designing analogues that act as biochemical probes or that modulate enzyme activity. researchgate.net

The design process often begins by identifying a target protein and a desired function, such as inhibiting an enzyme or reporting on a specific cellular environment. bakerlab.org Computational tools are then used to introduce chemical modifications to the this compound structure. These modifications can be designed to enhance binding affinity, improve selectivity, or introduce new functionalities, such as a fluorescent reporter group or a reactive warhead for covalent inhibition. researchgate.net

Virtual screening, using techniques like molecular docking, can rapidly evaluate a large library of designed analogues against the target protein to predict which ones are most likely to bind effectively. researchgate.net The most promising candidates from this initial screen are then subjected to more rigorous evaluation using MD simulations to confirm their binding mode, stability, and dynamic behavior within the active site. bakerlab.org This iterative cycle of design, docking, and simulation accelerates the development of new biochemical tools and potential therapeutics based on the this compound framework. rug.nlrug.nl

Future Directions and Emerging Research Avenues in N,n Dimethyl Histidine Research

Development of Novel N,N-Dimethyl-histidine-Based Chemical Probes for Cellular Research

The creation of chemical probes derived from this compound represents a promising frontier for investigating its currently unknown cellular functions. These molecular tools could enable researchers to visualize the localization of N,N-DMH within cells, identify its binding partners, and probe its role in various biological processes.

A primary strategy for developing such probes involves the conjugation of N,N-DMH to a fluorophore. The choice of fluorophore is critical and would depend on the specific application, with considerations for brightness, photostability, and spectral properties suitable for live-cell imaging. For instance, BODIPY-based dyes, known for their sharp emission spectra and high quantum yields, could be coupled to N,N-DMH. biorxiv.org The synthesis would likely involve activating the carboxylic acid group of N,N-DMH to form an amide linkage with an amine-functionalized fluorophore. The resulting probe could then be introduced into cell cultures to track the uptake and subcellular distribution of N,N-DMH using fluorescence microscopy.

Another approach could be the development of "turn-on" fluorescent probes, where the fluorescence is quenched until the probe interacts with a specific target. This strategy offers the advantage of lower background signal and higher sensitivity. While peptide-based fluorescent probes have been developed to detect various biomolecules, the design of a probe that specifically recognizes N,N-DMH or its metabolites would be a novel undertaking. nih.gov

Furthermore, biotin-conjugated N,N-DMH probes could be synthesized for use in pull-down assays to identify interacting proteins. In this method, cells would be treated with the biotinylated probe, and subsequent cell lysis and affinity purification using streptavidin-coated beads would isolate the probe along with any bound proteins. These proteins could then be identified by mass spectrometry, providing valuable insights into the cellular pathways involving N,N-DMH. The principles for this approach are well-established for other amino acid analogues. jenabioscience.com

Table 1: Potential Strategies for this compound Chemical Probe Development

Probe Type Reporter Molecule Potential Application Key Advantage
Fluorescent Probe BODIPY, Fluorescein Live-cell imaging, tracking uptake and localization Direct visualization of the molecule within cells
"Turn-on" Probe Environment-sensitive fluorophore Detecting specific interactions or enzymatic conversions High signal-to-noise ratio

Elucidation of Undiscovered Metabolic Roles and Enzymatic Transformations in Model Organisms

The metabolic fate of this compound in living organisms remains largely uncharacterized. Future research will need to focus on identifying the enzymes that synthesize and catabolize this compound, as well as its broader physiological roles.

A key area of investigation will be the identification and characterization of the methyltransferases responsible for the dimethylation of histidine to form N,N-DMH. While protein histidine methylation is a known post-translational modification, with enzymes like SETD3 and METTL9 identified as human histidine methyltransferases, the enzymes acting on free histidine to produce N,N-DMH are yet to be fully understood. nih.govresearchgate.net Isotopic labeling studies, where model organisms are fed with labeled histidine or methyl donors (like S-adenosylmethionine), followed by mass spectrometry-based analysis of cellular extracts, could trace the metabolic pathway of N,N-DMH synthesis.

Furthermore, an enzyme known as dimethylhistidine N-methyltransferase (EC 2.1.1.44) has been identified, which catalyzes the conversion of Nα,Nα-dimethyl-L-histidine to Nα,Nα,Nα-trimethyl-L-histidine. wikipedia.org This finding suggests that N,N-DMH may be a metabolic intermediate in a pathway leading to trimethylated histidine derivatives. Future studies should aim to purify and characterize this enzyme from various organisms to understand its substrate specificity, kinetics, and physiological relevance.

To uncover novel metabolic roles, researchers could employ metabolic flux analysis using 13C and 15N labeled N,N-DMH in cell cultures or model organisms. nih.gov By tracking the incorporation of these stable isotopes into other metabolites, it would be possible to map the downstream metabolic pathways and quantify the flux through them. This approach could reveal connections between N,N-DMH metabolism and other central metabolic pathways, such as the tricarboxylic acid (TCA) cycle or amino acid metabolism.

Advancements in Biocatalysis and Enzyme Engineering Utilizing this compound Derivatives

The incorporation of unnatural amino acids into proteins is a powerful tool in enzyme engineering, enabling the creation of biocatalysts with novel functions and improved properties. While the direct use of this compound in this context is yet to be explored, research on its close analogue, Nδ-methylhistidine, provides a strong rationale for its potential.

Nδ-methylhistidine has been successfully used as a genetically encodable surrogate for the nucleophilic catalyst 4-dimethylaminopyridine (B28879) (DMAP). nih.govrsc.org By replacing a catalytic histidine residue with Nδ-methylhistidine, researchers have engineered hydrolytic enzymes with enhanced activity. nih.govnih.gov The methylation of the histidine prevents the formation of unreactive acyl-enzyme intermediates, a common challenge in enzyme design. nih.gov It is conceivable that this compound derivatives, with their altered steric and electronic properties, could be used to fine-tune the active sites of enzymes for specific biocatalytic transformations.

Directed evolution is a key technique that could be employed to optimize enzymes for the utilization of N,N-DMH derivatives. acs.orgnih.govrcsb.orgdtic.mil This process involves creating large libraries of enzyme variants and screening for those with improved activity or stability. By adapting directed evolution protocols for an expanded genetic code, it would be possible to evolve enzymes that can efficiently incorporate and utilize N,N-DMH or its derivatives in their active sites.

Computational enzyme design could also play a crucial role in this field. acs.org By using computational models, researchers can predict how the incorporation of an N,N-DMH derivative would affect the structure and function of an enzyme. This rational design approach can guide the experimental efforts in creating novel biocatalysts.

Table 2: Potential Applications of this compound Derivatives in Biocatalysis

Application Rationale Potential Advantage
Creation of Novel Hydrolases N,N-DMH as a catalytic nucleophile to avoid unreactive intermediates. Enhanced catalytic efficiency and substrate scope.
Fine-tuning Metalloenzyme Activity Altering the electronic properties of the metal-coordinating histidine. Modified redox potential and reactivity.

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for Comprehensive Pathway Mapping

A systems-level understanding of the role of this compound requires the integration of data from multiple "omics" platforms, including proteomics, metabolomics, and transcriptomics. nih.govresearchgate.netmdpi.comresearchgate.net This integrated approach can provide a comprehensive map of the metabolic and signaling pathways involving N,N-DMH.

Untargeted metabolomics studies, which aim to measure all small molecules in a biological sample, could be instrumental in identifying the presence and quantifying the levels of N,N-DMH in various tissues and disease states. mdpi.com By correlating the levels of N,N-DMH with other metabolites, it may be possible to infer its position within metabolic networks. Pathway enrichment analysis of metabolites that co-vary with N,N-DMH could provide further clues about its biological function. mdpi.comresearchgate.net

Proteomics can be used to identify the enzymes involved in N,N-DMH metabolism. For example, by comparing the proteomes of cells with high and low levels of N,N-DMH, researchers could identify candidate methyltransferases or demethylases. cnr.it Furthermore, proteomic studies have been instrumental in identifying widespread protein histidine methylation in human cells, suggesting a complex regulatory landscape that may also involve free methylated histidine derivatives like N,N-DMH. nih.govbiorxiv.org

Transcriptomics, the study of all RNA transcripts in a cell, can provide complementary information by identifying the genes that are co-expressed with the enzymes involved in N,N-DMH metabolism. nih.gov By integrating transcriptomic and metabolomic data, it is possible to build comprehensive models of metabolic pathways and their regulation. nih.gov For instance, if a particular methyltransferase gene is found to be upregulated under conditions where N,N-DMH levels are high, it would be a strong candidate for further functional characterization.

Ultimately, the integration of these multi-omics datasets will be crucial for constructing a complete picture of the synthesis, degradation, and cellular functions of this compound, paving the way for a deeper understanding of its role in health and disease.

Q & A

Q. How is N,N-Dimethyl-histidine synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound can be synthesized via alkylation of histidine using methylating agents like methyl iodide or dimethyl sulfate under controlled alkaline conditions. Post-synthesis, purification involves column chromatography (e.g., reverse-phase HPLC) to isolate the product. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm methylation at the imidazole nitrogen, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation. Structural data such as SMILES (O=C(O)C(N(C)C)Cc1ncnc1) and InChI (provided in ) are critical for computational validation .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer : Purity is assessed using reversed-phase HPLC with UV detection (λ = 210–280 nm) and LC-MS for trace impurities. Structural confirmation combines 2D NMR (COSY, HSQC) to resolve methyl group positions and Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) and amine (N-H) stretches. Reference standards and retention time matching (as per regulatory guidelines in ) ensure method robustness .

Q. What are the key considerations when designing experiments involving this compound in cellular or animal models?

  • Methodological Answer : Follow NIH preclinical guidelines ( ):
  • Dosage : Optimize via dose-response studies to avoid off-target effects.
  • Controls : Include vehicle-only and wild-type peptide controls.
  • Replication : Use ≥3 biological replicates to account for variability.
  • Ethics : Adhere to institutional animal care protocols. Document all parameters (e.g., pH, temperature) to ensure reproducibility .

Advanced Research Questions

Q. What are the challenges in studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies require controlled degradation experiments:
  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C, sampling at intervals (0, 24, 48 hrs). Monitor degradation via LC-MS and quantify using calibration curves.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Safety data () indicate risks of hazardous byproducts (e.g., NOx), necessitating fume hoods and personal protective equipment (PPE) during handling .

Q. How can researchers investigate the role of this compound in post-translational modifications (PTMs) of peptides?

  • Methodological Answer : Study PTMs in bacterial systems (e.g., Streptomyces spp.) using isotopic labeling (¹³C/¹⁵N) to track β-hydroxy-N,N-dimethyl-histidine (hdmHis) incorporation into thioviridamide-like peptides ( ). Combine gene knockout strains (e.g., hdmHis biosynthetic cluster) with LC-MS/MS to map modifications. Compare wild-type and mutant peptide profiles to confirm methylation-dependent bioactivity .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use quantum mechanical calculations (DFT, B3LYP/6-31G*) to model electronic properties (e.g., dipole moment, HOMO-LUMO gaps). Leverage NIST Chemistry WebBook data ( ) for enthalpy (ΔfH°gas) and entropy (ΔrS°) values. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) predict solubility and aggregation behavior. Validate against experimental logP and pKa values .

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